molecular formula C18H12FNO4S B2936466 3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-24-9

3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2936466
CAS No.: 900015-24-9
M. Wt: 357.36
InChI Key: PJEMSEBOWVMKSR-UHFFFAOYSA-N
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Description

3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a thiophene carboxylic acid core linked to a fluorobenzoyl-substituted aniline ring via an ether bond, a structure that is of significant interest in the design of novel bioactive molecules. Recent scientific investigations into structurally related 3-arylaminothiophenic-2-carboxylic acid derivatives have highlighted their potential as potent inhibitors of the Fat Mass and Obesity-associated (FTO) protein, an RNA demethylase, showing promising antileukemia activity in preclinical models . Additionally, substituted thiophenecarboxamides and their analogues are being explored in patent literature for their utility as antibacterial agents , indicating a broad applicability for this chemical class in antimicrobial discovery. The incorporation of the 2-fluorobenzoyl group is a strategic modification often employed to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers can utilize this building block in hit-to-lead optimization campaigns, particularly for projects targeting enzyme inhibition in oncology or infectious disease. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Certified reference standards or analytical data are available to ensure identity and purity for your experimental work.

Properties

IUPAC Name

3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO4S/c19-14-4-2-1-3-13(14)17(21)20-11-5-7-12(8-6-11)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEMSEBOWVMKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H12FNO4S
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 900015-24-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound has been observed to:

  • Inhibit Cancer Cell Growth : Studies indicate that fluorinated compounds, similar to this one, exhibit potent antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression, particularly in sensitive cancer cells .
  • Modulate Cytochrome P450 Enzymes : The compound may influence the expression and activity of cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs into their active forms .
  • Form DNA Adducts : The interaction with DNA through adduct formation can lead to cytotoxic effects, further contributing to its anticancer properties .

Biological Activity Data Table

Activity TypeObserved EffectReference
AntiproliferativeInhibition of growth in breast and lung cancer cells
Apoptosis InductionIncreased apoptosis markers in sensitive cells
Cytochrome P450 ModulationAltered expression levels of CYP1A1 and CYP1B1

Case Studies

Several studies have explored the biological activity of fluorinated compounds related to this compound:

  • Fluorinated Benzothiazoles : Research on fluorinated benzothiazoles demonstrated their ability to inhibit cancer cell growth without a biphasic dose-response, suggesting a more predictable therapeutic profile. This study highlighted the importance of metabolic activation in achieving antiproliferative effects .
  • Synthesis and Testing : A study focused on synthesizing various fluorinated derivatives and evaluating their anticancer activities against different cell lines. Compounds showed significant inhibition rates, indicating that structural modifications can enhance biological activity .
  • Mechanistic Insights : Investigations into the mechanism revealed that certain fluorinated compounds could induce oxidative stress in cancer cells, leading to cell death through apoptotic pathways .

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid" are not available within the provided search results, the search results do offer information regarding the properties, potential applications, and related compounds that can help inform its potential uses in scientific research.

Chemical Information
this compound has the molecular weight of 353.40 g/mol and the CAS number 900018-84-0 .

Potential Applications
Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate, a compound similar in structure, is a synthetic organic compound with a thiophene ring, a fluorobenzoyl group, and a methoxy carbonyl group. It has been investigated for potential anti-cancer and antimicrobial properties. The presence of the fluorine substituent may enhance biological activity.

Thiophene Derivatives in Research
Thiophene derivatives are of interest in scientific disciplines, and play roles in biological activities, serving as adenosine receptors and glucagon receptor antagonists . They have applications in dyes, conductivity-based sensors, and biodiagnostics . Tetrahydrobenzo[b]thiophene derivatives display anti-inflammatory properties and antioxidant activity .

Antimicrobial Activity
Thiophene-2-carboxamide derivatives have been studied for antibacterial activity against Staphylococcus aureus and Bacillus subtilis . The presence of a methoxy group may increase the hydrophilicity of antibacterial agents .

Q & A

What are the recommended methodologies for synthesizing 3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves a multi-step process:

Coupling Reactions : Use 2-fluorobenzoyl chloride with 4-aminophenol to form the 2-fluorobenzoylamino-phenoxy intermediate.

Thiophene Carboxylic Acid Integration : React the intermediate with 2-thiophenecarboxylic acid derivatives under catalytic conditions. A reported method for analogous compounds employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acid groups, enhancing coupling efficiency .

Purification : Column chromatography or recrystallization improves purity. Monitor reaction progress via thin-layer chromatography (TLC).
Optimization Tips :

  • Adjust stoichiometric ratios of reagents to minimize side products.
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine analytical techniques for robust validation:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR, focusing on peaks for the fluorobenzoyl group (δ ~7.5–8.5 ppm) and thiophene ring (δ ~6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., 217–220°C for related fluorothiophene derivatives) to literature data .

What pharmacological targets are associated with this compound, and how can its bioactivity be validated?

Answer:

  • Target Identification : Screen against kinases, GPCRs, or ion channels using in vitro enzyme inhibition assays. Fluorinated thiophenes often exhibit anti-inflammatory or antimicrobial activity .
  • Validation Methods :
    • Cell-Based Assays : Measure IC50_{50} values in relevant cell lines (e.g., cancer cells for cytotoxicity).
    • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Adopt consistent cell lines, buffer systems, and incubation times across studies.
  • Impurity Profiling : Use LC-MS to identify and quantify trace contaminants that may skew bioactivity results .
  • Meta-Analysis : Statistically evaluate data from multiple sources to identify outliers or trends .

What strategies are effective for structural modification to enhance this compound’s pharmacological properties?

Answer:
Focus on structure-activity relationship (SAR) studies:

  • Fluorine Substitution : Modify the fluorobenzoyl group to alter electron-withdrawing effects and bioavailability.
  • Heterocycle Replacement : Replace the thiophene ring with furan or pyridine derivatives to improve solubility .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

What challenges arise in analytical quality control (QC) for this compound, and how can they be addressed?

Answer:
Key Challenges :

  • Hygroscopicity : The compound may absorb moisture, altering stability. Store under desiccated conditions.
  • Degradation Products : Monitor via stability studies under stress conditions (heat, light, humidity).
    Solutions :
  • Advanced Techniques : Employ LC-MS/MS to detect low-abundance degradation products .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., stereochemistry) .

How can pharmacokinetic (PK) properties such as absorption and metabolism be studied for this compound?

Answer:

  • In Vitro Models : Use Caco-2 cell monolayers to predict intestinal permeability.
  • Metabolic Stability : Incubate with liver microsomes and identify metabolites via LC-HRMS .
  • In Vivo Studies : Administer to rodent models and measure plasma half-life using LC-MS/MS.

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